N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3, linked to a 1H-imidazole ring at position 2. The imidazole is further connected via a methylene bridge to a phenyl group bearing a 4-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5/c1-35-22-11-6-19(7-12-22)27(34)30-21-9-4-18(5-10-21)15-33-16-23(29-17-33)28-31-26(32-38-28)20-8-13-24(36-2)25(14-20)37-3/h4-14,16-17H,15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDTAGTKLPFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases. These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders.
Mode of Action
It is likely that it interacts with its targets (potentially CLK1 and DYRK1A kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition could lead to changes in the phosphorylation state of downstream proteins, affecting cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by CLK1 and DYRK1A kinases. These could include pathways involved in cell cycle regulation, apoptosis, and other cellular processes. The downstream effects of these changes could be wide-ranging, potentially affecting cell proliferation, survival, and function.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. If it indeed inhibits CLK1 and DYRK1A kinases, it could potentially alter cell cycle progression, induce apoptosis, or affect other cellular functions.
Biological Activity
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles and imidazoles. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : The synthesis begins with the cyclization of appropriate precursors under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Attachment of Dimethoxyphenyl Group : This group is introduced through a substitution reaction using a halogenated precursor and a base.
- Formation of Imidazole Moiety : The imidazole ring is formed by reacting suitable hydrazine derivatives with carbonyl compounds.
- Final Amidation : The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative to yield the desired amide compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing oxadiazole and imidazole moieties. For instance:
- Jain et al. (2021) reported that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing an IC50 value as low as 10 µg/mL .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| 1a | S. aureus | 10 |
| 1b | E. coli | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- In a study by Sharma et al., compounds similar to this class were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 5 |
| Compound B | MCF7 | 8 |
Anti-inflammatory Activity
Research has indicated that imidazole derivatives possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines. For example:
- Studies have shown that certain analogs can reduce TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the presence of electron-donating or withdrawing groups significantly affect biological activity:
- Electron-Dongating Groups : Compounds with methoxy groups on phenyl rings generally exhibit enhanced activity due to increased electron density.
- Positioning of Functional Groups : The positioning of substituents on the aromatic rings can either enhance or diminish activity depending on steric and electronic factors.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that oxadiazole derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .
- Anticancer Studies : In vitro studies showed that specific derivatives induced apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties due to its structural features that allow it to interact effectively with biological targets. Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, have shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Findings:
- A study evaluated several oxadiazole derivatives for their antiproliferative activity against a panel of 58 human cancer cell lines. Among these, compounds similar to N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide demonstrated high potency against breast cancer (T-47D) and leukemia (K-562) cell lines with growth inhibition percentages exceeding 90% .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival. The compound was found to inhibit EGFR and Src kinases effectively, which are critical in many cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | T-47D (Breast) | 0.056 | 90.47 |
| Compound B | K-562 (Leukemia) | 0.080 | 81.58 |
| N-[...] | UO-31 (Renal) | 0.067 | 84.32 |
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and aldehydes under acidic or basic conditions.
- Imidazole Substitution : The introduction of the imidazole moiety is crucial for enhancing the biological activity of the compound.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the oxadiazole and imidazole components with methoxybenzamide.
Industrial Considerations
In industrial settings, optimizing reaction conditions such as temperature and solvent choice can significantly improve yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency while adhering to green chemistry principles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1. Benzimidazole-Triazole-Thiazole Hybrids () Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share hybrid heterocyclic architectures. Unlike the target compound’s oxadiazole-imidazole core, these analogues incorporate triazole and thiazole rings. Key differences include:
- Spectral Data : IR spectra of 9c show a C=S stretch at ~1250 cm⁻¹ (absent in the target compound due to lack of thiazole) and NH stretches at 3150–3319 cm⁻¹, similar to the target’s benzamide NH .
2.1.2. Triazole-Thione Derivatives ()
Compounds like 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit tautomerism between thione and thiol forms, unlike the stable oxadiazole-imidazole system. This tautomerism may affect binding specificity in biological targets .
2.1.3. Benzimidazole Carboxamide ()
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares methoxy substituents but replaces oxadiazole with a benzimidazole core. The propyl chain may enhance membrane permeability compared to the target’s methylene bridge .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
